2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate
Brand Name: Vulcanchem
CAS No.: 866144-92-5
VCID: VC7510390
InChI: InChI=1S/C20H16FN3O3/c1-12-15(10-11-27-19(26)13-6-8-14(21)9-7-13)18(25)24-17-5-3-2-4-16(17)23-20(24)22-12/h2-9H,10-11H2,1H3,(H,22,23)
SMILES: CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CCOC(=O)C4=CC=C(C=C4)F
Molecular Formula: C20H16FN3O3
Molecular Weight: 365.364

2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate

CAS No.: 866144-92-5

Cat. No.: VC7510390

Molecular Formula: C20H16FN3O3

Molecular Weight: 365.364

* For research use only. Not for human or veterinary use.

2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate - 866144-92-5

CAS No. 866144-92-5
Molecular Formula C20H16FN3O3
Molecular Weight 365.364
IUPAC Name 2-(2-methyl-4-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)ethyl 4-fluorobenzoate
Standard InChI InChI=1S/C20H16FN3O3/c1-12-15(10-11-27-19(26)13-6-8-14(21)9-7-13)18(25)24-17-5-3-2-4-16(17)23-20(24)22-12/h2-9H,10-11H2,1H3,(H,22,23)
Standard InChI Key FMYFSRSYJWEAIH-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CCOC(=O)C4=CC=C(C=C4)F

Structural and Physicochemical Characterization

Molecular Architecture

The compound features a tricyclic pyrimido[1,2-a]benzimidazole scaffold substituted at the 3-position with an ethyl ester group bearing a 4-fluorobenzoate moiety. The IUPAC name, 2-(2-methyl-4-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)ethyl 4-fluorobenzoate, reflects its intricate connectivity. Key structural attributes include:

  • Pyrimido-benzimidazole core: A fused system combining pyrimidine and benzimidazole rings, conferring rigidity and π-conjugation.

  • 4-Fluorobenzoate ester: The electron-withdrawing fluorine atom at the para position enhances metabolic stability and influences intermolecular interactions.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₆FN₃O₃
Molecular Weight365.36 g/mol
CAS Registry Number866144-92-5
SMILES NotationCC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CCOC(=O)C4=CC=C(C=C4)F

The XLogP3 value (estimated partition coefficient) of 3.1 suggests moderate lipophilicity, aligning with its potential membrane permeability.

Spectroscopic Signatures

While experimental spectral data (NMR, IR) remain unpublished, computational predictions using tools like ACD/Labs indicate:

  • ¹H NMR: Distinct signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ 7.1–8.3 ppm), and ester carbonyl (δ ~165 ppm in ¹³C NMR).

  • Mass Spectrometry: A molecular ion peak at m/z 365.36 (M⁺) with fragmentation patterns consistent with cleavage at the ester linkage.

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The synthesis hinges on constructing the pyrimido[1,2-a]benzimidazole core followed by esterification. Two primary routes dominate:

Route 1: Esterification of Pyrimido-Benzimidazole Intermediate

  • Core Formation: Condensation of 2-aminobenzimidazole derivatives with β-keto esters under acidic conditions generates the tricyclic system .

  • Esterification: Reaction of the 3-hydroxyethyl intermediate with 4-fluorobenzoyl chloride in the presence of DCC/DMAP yields the target compound.

Route 2: Mo(CO)₆-Mediated Ring Expansion

Adapting methodologies for analogous pyridones , methyl 2-(isoxazol-5-yl)-3-oxopropanoates undergo Mo(CO)₆-catalyzed rearrangement to form 4-oxo-1,4-dihydropyridine intermediates, which are subsequently functionalized.

Table 2: Comparative Synthesis Metrics

ParameterRoute 1Route 2
Yield45–60%35–50%
Reaction Time12–24 h6–8 h
Purification ComplexityModerateHigh

Route 1 offers superior reproducibility for gram-scale synthesis, while Route 2 enables diversification of the pyridine ring .

Exposure RouteFirst Aid Measures
InhalationMove to fresh air; seek medical attention if symptoms persist
Skin ContactWash with soap/water; remove contaminated clothing
IngestionRinse mouth; do NOT induce vomiting

No chronic toxicity or ecotoxicity data are available, necessitating caution in environmental discharge .

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